molecular formula C4H5ClF2O2 B6250555 2-chloro-3,3-difluorobutanoic acid CAS No. 114745-69-6

2-chloro-3,3-difluorobutanoic acid

Cat. No.: B6250555
CAS No.: 114745-69-6
M. Wt: 158.5
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Description

2-Chloro-3,3-difluorobutanoic acid is a halogenated carboxylic acid with the molecular formula C₄H₅ClF₂O₂. It features a chlorine atom at the second carbon and two fluorine atoms at the third carbon of the butanoic acid backbone. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of chlorine and fluorine substituents, which enhance its chemical reactivity, metabolic stability, and binding affinity to biological targets .

Properties

CAS No.

114745-69-6

Molecular Formula

C4H5ClF2O2

Molecular Weight

158.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,3-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of 3,3-difluorobutanoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of 2-chloro-3,3-difluorobutanoic acid may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3,3-difluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3,3-difluorobutanoic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 3,3-difluorobutanoic acid.

    Oxidation: 2-chloro-3,3-difluorobutanoic acid can be converted to 2-chloro-3,3-difluorobutanone.

    Reduction: 2-chloro-3,3-difluorobutanol.

Scientific Research Applications

2-chloro-3,3-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3,3-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Comparative Insights

Halogen Positioning and Acidity The chlorine at C2 in 2-chloro-3,3-difluorobutanoic acid increases acidity compared to non-chlorinated analogs like 4-fluoro-3-methylbutanoic acid. The electron-withdrawing effects of both Cl and F atoms lower the pKa, making it more reactive in nucleophilic reactions . In contrast, 2-chloro-3,3,3-trifluoropropanoic acid exhibits even stronger acidity due to its higher fluorine content, but its shorter chain limits applications in complex molecular architectures .

Steric and Electronic Effects The phenyl-substituted analog (2-(2-chloro-6-fluorophenyl)-3-methylbutanoic acid) demonstrates how aromatic rings and halogen positioning influence steric interactions. Its bulky structure enhances receptor specificity but reduces solubility in aqueous media . The absence of chlorine in 4-fluoro-3-methylbutanoic acid simplifies synthesis but diminishes bioactivity compared to multi-halogenated counterparts .

Biological Activity Fluorinated amino acid derivatives like 2-amino-3,3-difluorobutanoic acid hydrochloride are valuable in peptide engineering, where fluorine atoms improve resistance to enzymatic degradation . However, they lack the broad-spectrum reactivity of carboxylic acid-based halogenated compounds.

Industrial Relevance 2-Chloro-3,3-difluorobutanoic acid’s balance of halogenation and chain length makes it versatile for synthesizing agrochemicals (e.g., herbicides) and antiviral prodrugs. Its analogs with aromatic substitutions are more niche, targeting specific disease pathways .

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